

# what are the properties of 2,5-dibromohexanedioic acid

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## Compound of Interest

Compound Name: 2,5-dibromohexanedioic acid

Cat. No.: B1266587

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## Technical Guide: 2,5-Dibromohexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,5-Dibromohexanedioic acid**, a halogenated derivative of adipic acid, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring two carboxylic acid moieties and two bromine atoms at the  $\alpha$ -positions, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and polymers. The presence of reactive bromine atoms and carboxylic acid groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications.

### Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,5-dibromohexanedioic acid** is presented in the tables below. These values have been compiled from various sources and provide a concise overview of the compound's characteristics.

### Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	2,5-dibromohexanedioic acid	[1]
Synonyms	2,5-Dibromoadipic acid	[1][2]
CAS Number	3479-85-4	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	303.93 g/mol	[1][2]
Melting Point	188 °C	[3]
Boiling Point	395.4 °C at 760 mmHg	[2][3]
Density	2.111 g/cm <sup>3</sup>	[2][3]

## Table 2: Spectroscopic Data (Predicted)

While experimental spectra for **2,5-dibromohexanedioic acid** are not readily available in the public domain, the following table provides predicted spectroscopic characteristics based on the functional groups present in the molecule.

Spectrum	Predicted Chemical Shifts / Key Absorptions
<sup>1</sup> H NMR	δ ~10-12 ppm (broad s, 2H, -COOH), δ ~4.2-4.5 ppm (m, 2H, -CHBr-), δ ~1.8-2.2 ppm (m, 4H, -CH <sub>2</sub> CH <sub>2</sub> -)
<sup>13</sup> C NMR	δ ~170-175 ppm (-COOH), δ ~45-55 ppm (-CHBr-), δ ~30-40 ppm (-CH <sub>2</sub> CH <sub>2</sub> -)
IR (cm <sup>-1</sup> )	~2500-3300 (broad, O-H stretch), ~1700-1725 (strong, C=O stretch), ~1200-1300 (C-O stretch), ~500-700 (C-Br stretch)
Mass Spec (m/z)	Molecular ion peak at ~302, 304, 306 (due to bromine isotopes). Fragmentation may involve loss of Br, H <sub>2</sub> O, and COOH.

## Table 3: Solubility Profile

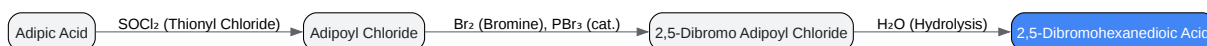
The solubility of dicarboxylic acids is influenced by the polarity of the solvent and the length of the carbon chain.[4][5][6] Based on general trends for similar compounds, the expected solubility of **2,5-dibromohexanedioic acid** is summarized below.

Solvent Type	Example Solvents	Expected Solubility
Polar Protic	Water, Ethanol, Methanol	Sparingly soluble in water, soluble in alcohols
Polar Aprotic	Acetone, DMSO, DMF	Soluble to very soluble
Nonpolar	Hexane, Toluene	Insoluble to sparingly soluble
Aqueous Base	5% aq. NaOH, 5% aq. NaHCO <sub>3</sub>	Very soluble (forms carboxylate salts)[6]

## Experimental Protocols

### Synthesis of 2,5-Dibromohexanedioic Acid via Hell-Volhard-Zelinsky Reaction

The primary method for the synthesis of **2,5-dibromohexanedioic acid** is the  $\alpha,\alpha'$ -dibromination of adipic acid, typically through a Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9][10][11] This reaction involves the conversion of the carboxylic acid to an acyl halide, followed by bromination at the  $\alpha$ -carbon.



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**Figure 1:** Synthetic workflow for **2,5-dibromohexanedioic acid**.

Materials and Reagents:

- Adipic Acid

- Thionyl Chloride ( $\text{SOCl}_2$ )
- Bromine ( $\text{Br}_2$ )
- Phosphorus Tribromide ( $\text{PBr}_3$ ) (catalytic amount)
- Chloroform ( $\text{CHCl}_3$ )
- Deionized Water

#### Procedure:

- **Synthesis of Adipoyl Chloride:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid. Under an inert atmosphere, add an excess of thionyl chloride. Heat the mixture to reflux (approximately  $80^\circ\text{C}$ ) for 2-3 hours, or until the evolution of HCl gas ceases. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.<sup>[7]</sup>
- **$\alpha,\alpha'$ -Dibromination:** To the crude adipoyl chloride, add a catalytic amount of phosphorus tribromide. Slowly add two equivalents of bromine from the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to proceed to completion. The reaction mixture is then heated for an additional 2-4 hours to ensure complete dibromination.<sup>[7]</sup>
- **Hydrolysis:** After cooling the reaction mixture, cautiously add it to a beaker of cold deionized water with stirring to hydrolyze the diacyl chloride. The crude **2,5-dibromohexanedioic acid** will precipitate out of the solution.
- **Purification:** The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

#### Safety Precautions:

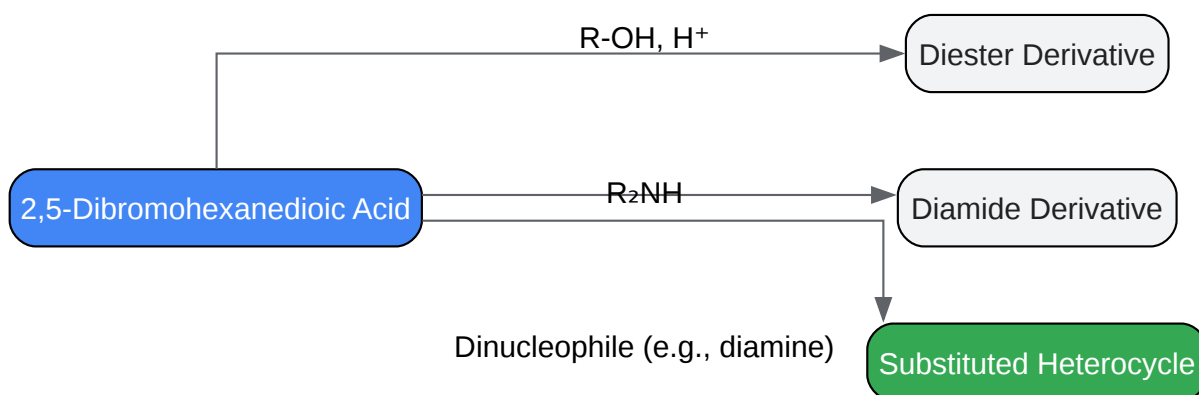
- This synthesis should be performed in a well-ventilated fume hood.

- Thionyl chloride and bromine are highly corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
- The reaction of thionyl chloride with adipic acid and the hydrolysis of the acyl chloride produce corrosive gases (HCl and HBr).

## Applications in Research and Drug Development

**2,5-Dibromohexanedioic acid** is a valuable bifunctional molecule with potential applications in several areas of chemical research and development.

- **Intermediate in Organic Synthesis:** The two carboxylic acid groups can be readily converted into esters, amides, or acid chlorides, while the two bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions.<sup>[12]</sup> This dual reactivity allows for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds.



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**Figure 2:** Potential reaction pathways for **2,5-dibromohexanedioic acid**.

- **Polymer Chemistry:** As a dicarboxylic acid, it can be used in polymerization reactions with diols or diamines to form polyesters or polyamides with incorporated bromine atoms. These bromine atoms can serve as sites for further functionalization of the polymer backbone.

- Crosslinking Agent: The bifunctional nature of **2,5-dibromohexanedioic acid** makes it a potential crosslinking agent for polymers in various applications, including the development of hydrogels for drug delivery.[13] The crosslinking density can influence the mechanical properties and drug release kinetics of the hydrogel.

## Conclusion

**2,5-Dibromohexanedioic acid** is a versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into its applications, particularly in the development of new therapeutic agents and advanced materials, is warranted.

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